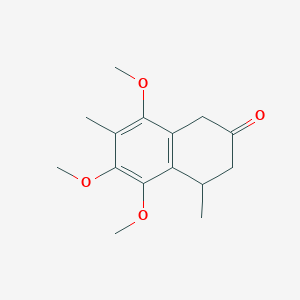
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- is an organic compound belonging to the naphthalenone family. These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings. The specific compound has additional functional groups, including methoxy and methyl groups, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted naphthalene derivative, followed by reduction and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-
- 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-
- 2(1H)-Naphthalenone, 3,4-dihydro-
Uniqueness
The uniqueness of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- lies in its specific substitution pattern. The presence of multiple methoxy and methyl groups can significantly influence its chemical reactivity, physical properties, and biological activity compared to other naphthalenone derivatives.
Eigenschaften
CAS-Nummer |
362650-89-3 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5,6,8-trimethoxy-4,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H20O4/c1-8-6-10(16)7-11-12(8)15(19-5)14(18-4)9(2)13(11)17-3/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
REDLOKVDZRCSRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CC2=C1C(=C(C(=C2OC)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



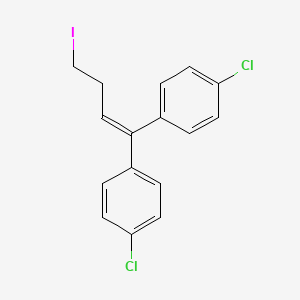
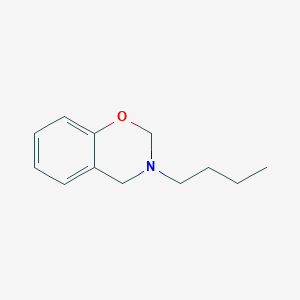
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)
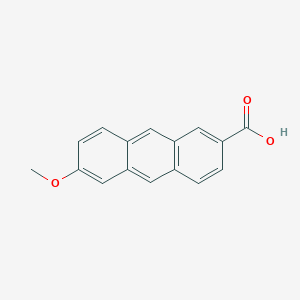
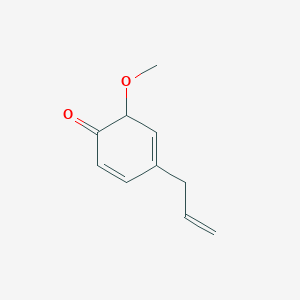
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
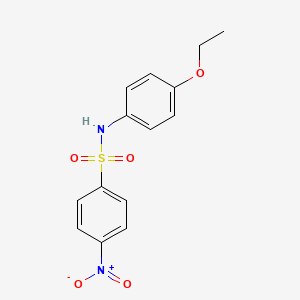
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
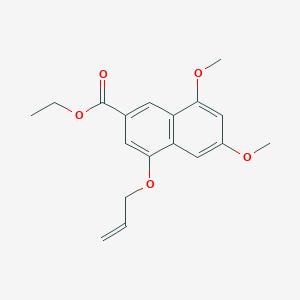

![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
